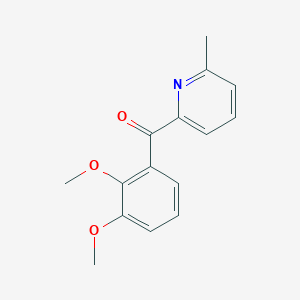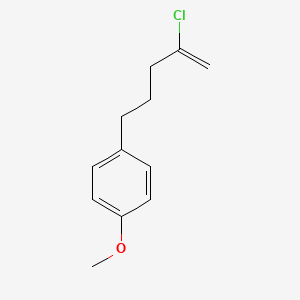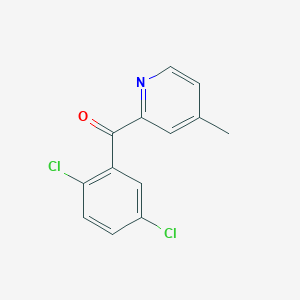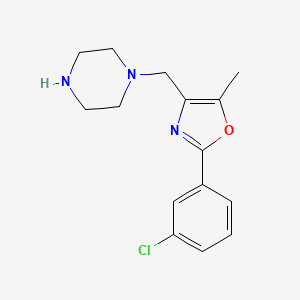
2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole
Descripción general
Descripción
“2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole” is a chemical compound with the molecular formula C15H18ClN3O . It’s a part of the piperazine family, which is a common structural motif found in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole”, can be accomplished through various methods. One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular weight of “2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole” is 291.776 Da . The structure of the compound is determined by techniques such as HRMS, IR, 1H, and 13C NMR experiments .Aplicaciones Científicas De Investigación
Synthesis and Evaluation for Antimicrobial Activities : A study by (Bektaş et al., 2007) demonstrated the synthesis of novel 1,2,4-Triazole derivatives, which showed promising antimicrobial activities against various microorganisms. This indicates the potential of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole in developing new antimicrobial agents.
Anticancer and Antimicrobial Agent Development : Research by (Katariya et al., 2021) focused on the synthesis of new compounds containing oxazole, pyrazoline, and pyridine entities. These compounds showed significant anticancer and antimicrobial activities, suggesting the chemical's relevance in creating treatments against cancer and microbial infections.
Antitumor Activity : A study conducted by (Ding et al., 2016) involved the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds demonstrated good to excellent inhibitory activity against tumor cells, highlighting the compound's utility in cancer research.
Anti-inflammatory Applications : Research by (Koksal et al., 2013) explored the synthesis of novel compounds for their anti-inflammatory activity. This suggests that derivatives of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole could be potential candidates for developing new anti-inflammatory drugs.
Anticonvulsant Activities : The synthesis of new Mannich bases derived from this compound and their evaluation for anticonvulsant activity was studied by (Aytemir et al., 2004). The findings indicate potential applications in treating seizures or epilepsy.
Pharmacological Profile Development : A study by (Menegatti et al., 2003) described the synthesis and pharmacological profile of novel compounds, suggesting their use in developing new drugs with specific receptor targets.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-14(10-19-7-5-17-6-8-19)18-15(20-11)12-3-2-4-13(16)9-12/h2-4,9,17H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMMLWUTYVFXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



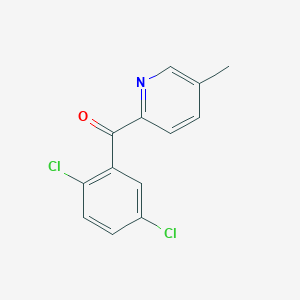
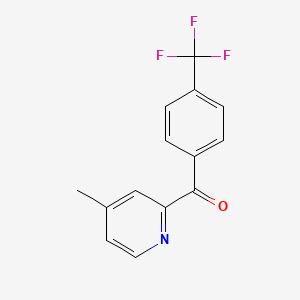
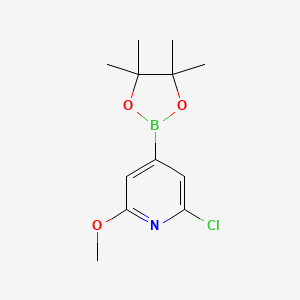
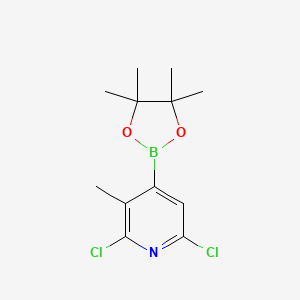
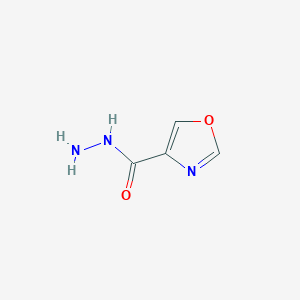
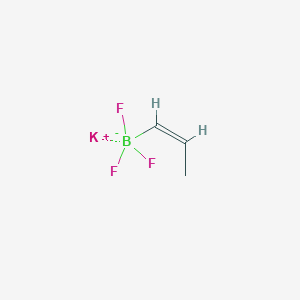
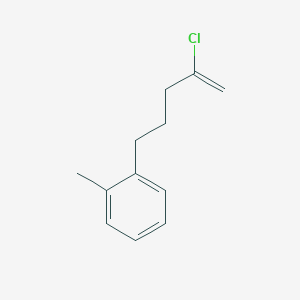
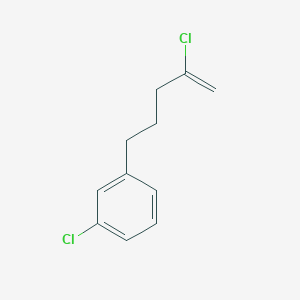
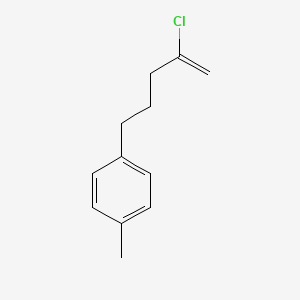
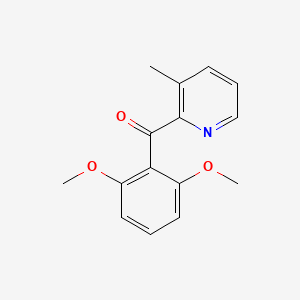
![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)
